Fosetyl

描述

Key Milestones in Fosetyl’s Evolution

This compound’s journey began in the 1970s when Rhone-Poulenc Agrochemical Laboratories discovered its fungicidal properties during screenings for oomycete control agents. Commercialized in 1977 under the trade name Aliette®, it initially targeted Pythium in turfgrass and later expanded to agricultural crops. The compound’s significance lies in its ability to address diseases previously difficult to manage, such as Phytophthora root rot in citrus and grapes.

Shift from Fertilizer to Fungicide

Early research explored this compound as a phosphorus fertilizer, but its low plant uptake efficiency led to reevaluation as a disease control agent. This transition underscores its unique dual role: direct fungicidal action and induction of plant defense mechanisms via phytoalexin production.

Taxonomic Classification in Fungicide Research

Chemical and Functional Classifications

This compound-aluminium is chemically categorized as an organophosphate fungicide, with its aluminum salt enhancing systemic mobility. The Fungicide Resistance Action Committee (FRAC) groups it under P07 (host plant defense induction) , reflecting its dual mechanism of direct pathogen inhibition and indirect resistance activation.

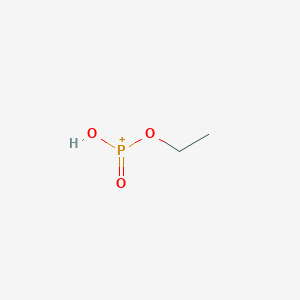

Structure

2D Structure

属性

IUPAC Name |

ethoxy-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGGJHBMLMRFJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057990 | |

| Record name | Fosetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-66-6 | |

| Record name | Fosetyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification of Phosphorus Trichloride and Ethanol

The first step involves the reaction of phosphorus trichloride (PCl₃) with ethanol (C₂H₅OH) to form diethyl phosphite. The process utilizes a static mixing reactor and canned-motor pump to ensure precise stoichiometric control:

Key parameters include:

-

Ethanol concentration : 90% (w/w) to balance reactivity and cost.

-

Temperature : 50–60°C under vacuum (0.08–0.09 MPa) to minimize side reactions.

-

Flow rate : 600 kg/hr for both PCl₃ and ethanol, yielding 680 kg/hr of diethyl phosphite (85% purity).

Byproduct hydrogen chloride (HCl) is absorbed, while monochloroethane (C₂H₅Cl) is recovered for reuse.

Saponification with Ammonia

Diethyl phosphite undergoes saponification with aqueous ammonia (NH₃) to produce ammonium phosphite:

-

Ammonia concentration : 10% (w/w) to optimize reaction kinetics.

-

Cooling : Maintained at 20–25°C to prevent thermal decomposition.

This step achieves near-quantitative conversion, with ethanol recycled back into the esterification stage.

Replacement Reaction with Aluminum Sulfate

Ammonium phosphite reacts with aluminum sulfate (Al₂(SO₄)₃) to precipitate this compound-Al:

-

Aluminum sulfate concentration : 40% (w/w) to ensure complete substitution.

-

Filtration : Vacuum belt filtration (300-mesh) followed by washing and flash drying yields technical-grade this compound-Al (98% purity, 95% yield).

Sonication-Assisted Nanocrystal Synthesis

Recent advancements in nanotechnology have introduced ultrasonication as a method to produce this compound-Al nanocrystals, enhancing bioavailability and reducing environmental impact.

Preparation of Nanocrystals

-

Sonication parameters : 150 W for 30 minutes, applied to a 1 g/L this compound-Al solution.

-

Chitosan coating : 0.5% (w/w) medium-molecular-weight chitosan dissolved in 0.1% acetic acid, homogenized at 18,000 rpm.

This method reduces particle size to 150–200 nm, improving dispersion in aqueous systems.

Mechanistic Advantages

-

Enhanced surface area : Nanocrystals exhibit 3× higher adsorption on plant tissues compared to bulk formulations.

-

Synergistic antimicrobial effect : Chitosan coating amplifies fungicidal activity against Xylella fastidiosa by disrupting biofilm formation.

Comparative Analysis of Synthesis Methods

Challenges and Byproduct Management

化学反应分析

Types of Reactions

Fosetyl undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to phosphonic acid and ethanol.

Oxidation: Under oxidative conditions, this compound can be converted to phosphonic acid.

Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

Phosphonic acid: A common product formed from the hydrolysis and oxidation of this compound.

Ethanol: Produced during the hydrolysis of this compound.

科学研究应用

Antifungal Activity

Fosetyl exhibits significant antifungal activity against a range of pathogens, particularly those belonging to the Oomycetes group, such as Phytophthora and Pythium.

Efficacy Against Specific Pathogens

- Phytophthora Species : Studies have shown that this compound-Al is highly effective against Phytophthora cinnamomi, with EC50 values indicating strong inhibition of mycelial growth in vitro and effective control in vivo when applied as a foliar spray or soil drench .

- Bacterial Diseases : Recent research has also indicated that this compound-Al can control certain bacterial diseases in ornamental plants, although its efficacy can be influenced by factors such as pH and application timing .

Regulatory Considerations

This compound is subject to various regulatory assessments concerning its environmental impact and human health risks. The U.S. Environmental Protection Agency (EPA) has classified this compound based on its potential effects, including slight degenerative changes in animal studies and evidence of carcinogenicity .

Risk Assessment

Regulatory bodies evaluate the acute and chronic toxicity of pesticides like this compound, considering factors such as exposure duration and population susceptibility. This assessment informs safe usage guidelines for agricultural applications .

Case Studies

Several case studies illustrate the practical applications of this compound in agricultural settings:

Application Timing Study

A two-year study investigated the impact of application timing of this compound-Al on controlling Karnal bunt disease in wheat. The findings suggested that optimizing application timing significantly improved disease suppression and economic returns for farmers .

Efficacy in Diverse Crops

Research conducted on various crops demonstrated that this compound-Al effectively reduced disease incidence across multiple species, including grapes and tomatoes, showcasing its versatility in crop protection strategies .

Comparative Efficacy Table

| Pathogen | Efficacy (EC50 Values) | Application Method | Crop Type |

|---|---|---|---|

| Phytophthora cinnamomi | 0.05 - 0.45 meq/L | Foliar spray | Avocado |

| Pythium spp. | Low activity | Soil drench | Various vegetables |

| Plasmopara viticola | Effective | Foliar application | Grapes |

| Bacterial diseases | Variable | Timing dependent | Ornamentals |

作用机制

Fosetyl works by inhibiting the development of fungal spores and mycelium. It is absorbed by the plant and translocated to various parts, where it interferes with the pathogen’s ability to penetrate and infect the plant tissues. This compound also enhances the plant’s natural defense mechanisms, making it more resistant to fungal infections.

相似化合物的比较

Key Characteristics:

- Chemical Structure: Fosetyl-aluminum (C₆H₁₈AlO₆P₂) is an organophosphate compound with three ethyl phosphonate groups bound to an aluminum ion.

- Metabolism : Rapidly metabolized in plants and animals to phosphonic acid, which dominates residue profiles .

- Residue Definition : The European Union defines residues as the "sum of this compound, phosphonic acid, and their salts, expressed as this compound" .

- Regulatory Status : Approved in the EU and other regions, but residue definitions and maximum residue levels (MRLs) are under continuous review due to analytical challenges and environmental persistence .

Comparison with Similar Compounds

This compound shares functional and structural similarities with other phosphonate-based fungicides, herbicides, and their degradation products. Below is a detailed comparison:

Chemical Structure and Properties

| Compound | Chemical Formula | Primary Use | Key Metabolites | Water Solubility (g/L) | Log P (Octanol-Water) |

|---|---|---|---|---|---|

| This compound-Al | C₆H₁₈AlO₆P₂ | Fungicide | Phosphonic acid | 120 (pH 7) | -1.2 |

| Glyphosate | C₃H₈NO₅P | Herbicide | AMPA | 10.5 (pH 7) | -3.2 |

| Potassium phosphonate | K₂HPO₃ | Fungicide/Fertilizer | Phosphonic acid | 900 | -0.8 |

Key Differences :

Mode of Action and Target Pathogens

Notable Similarities:

Residue Definitions and Analytical Challenges

Critical Challenges :

- Co-Extraction Interferences : this compound and glyphosate require specialized columns (e.g., strong anion exchange) to separate from matrix components in crops like wine and berries .

- Degradation Artifacts: Phosphonic acid residues from this compound cannot be distinguished from those originating from potassium phosphonate fertilizers, complicating compliance monitoring .

Environmental and Regulatory Considerations

Regulatory Trends :

- The EU mandates stricter MRLs for this compound in berries and citrus due to frequent detections exceeding thresholds (e.g., up to 54 mg/kg in strawberries) .

- Glyphosate faces global scrutiny over carcinogenicity claims, whereas this compound’s lower toxicity supports its continued use in integrated pest management (IPM) systems .

生物活性

Fosetyl, particularly in its aluminum salt form (this compound-Al), is a systemic fungicide widely used in agriculture for its effectiveness against various plant pathogens. This article provides a detailed overview of the biological activity of this compound, including its antifungal properties, mechanisms of action, and relevant case studies.

This compound functions primarily as a fungicide by inhibiting the growth of pathogenic fungi. It achieves this through several mechanisms:

- Inhibition of Spore Germination : this compound competes with phosphate, acting as an allosteric regulator for enzymes involved in fungal metabolism, thereby inhibiting spore germination and mycelial growth .

- Systemic Uptake : It is rapidly absorbed through plant leaves and roots, allowing for both acropetal (upward) and basipetal (downward) translocation within the plant .

- Antimicrobial Activity : Research has shown that this compound exhibits antibacterial properties against certain plant pathogenic bacteria, enhancing its utility in crop protection .

Antifungal Efficacy

This compound has demonstrated significant antifungal activity against various species of the genus Phytophthora, which are known to cause severe agricultural losses. Key findings from research studies include:

- In Vitro Studies : In a controlled environment with low phosphate levels, this compound showed high efficacy against Phytophthora cinnamomi, requiring only 0.05 meq of phosphorous acid (equivalent to 4 µg/ml) for effective inhibition .

- Field Trials : Field applications of this compound-Al at concentrations ranging from 1.0 g/L to 1.5 g/L have been shown to control root rot in crops like avocado, indicating its practical effectiveness in agricultural settings .

Study 1: Efficacy Against Downy Mildew

A study conducted on grapevines demonstrated that foliar applications of this compound-Al significantly reduced the incidence of downy mildew caused by Plasmopara viticola. The treatment resulted in a reduction of disease severity by over 70% compared to untreated controls .

Study 2: Impact on Citrus Crops

In citrus crops, repeated applications of this compound-Al were found to enhance resistance against Phytophthora infections. The study indicated that treated plants exhibited fewer symptoms and higher yields compared to those treated with conventional fungicides .

Toxicological Assessment

While this compound is effective as a fungicide, its safety profile is also important:

- Acute Toxicity : The acute toxicity levels (LD50) for this compound vary depending on the formulation but generally indicate moderate hazard potential. For instance, oral LD50 values range from 500 to 2000 mg/kg for different formulations, classifying it as moderately hazardous .

- Chronic Effects : Long-term exposure studies suggest potential risks associated with repeated applications, including possible impacts on human health and the environment. However, comprehensive risk assessments are ongoing to better understand these implications .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Active Ingredient | This compound-Al (this compound aluminum) |

| Mechanism of Action | Inhibits spore germination; systemic uptake |

| Target Pathogens | Phytophthora, Pythium, downy mildew fungi |

| Efficacy (in vitro) | EC50 values as low as 4 µg/ml for P. cinnamomi |

| Field Application Rate | 1.0 - 1.5 g/L |

| Acute Toxicity (LD50) | 500 - 2000 mg/kg |

常见问题

Q. What biochemical mechanisms underlie Fosetyl-Al’s fungicidal activity, and how can these be experimentally validated?

this compound-Al inhibits spore germination and mycelial growth by degrading into phosphonic acid, which disrupts pathogen metabolism. To validate this, researchers can:

- Conduct in vitro assays using fungal cultures treated with this compound-Al and monitor spore germination rates via microscopy .

- Measure phosphonic acid accumulation in plant tissues using LC-MS/MS, correlating concentrations with pathogen inhibition .

Q. How should researchers design experiments to assess this compound’s efficacy across different plant cultivars?

- Use a factorial design with variables such as cultivar type (e.g., Corne vs. other cultivars), this compound concentration, and post-treatment incubation time (e.g., 48h vs. 72h).

- Quantify biomarkers like total phenols or stomatal conductance to link efficacy to physiological responses, as demonstrated in grapevine studies .

Q. What are the standard analytical methods for detecting this compound and its metabolites in plant tissues?

- Sample Preparation : Homogenize tissues, extract with acidified solvents, and purify using solid-phase extraction (SPE) .

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for this compound (m/z 109 → 63) and phosphonic acid (m/z 83 → 63). Report results as "this compound equivalents" to account for degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound residue data caused by its degradation into phosphonic acid?

- Data Harmonization : Convert phosphonic acid concentrations to "this compound equivalents" using molecular weight ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg this compound) .

- Source Differentiation : Conduct isotopic labeling to distinguish phosphonic acid derived from this compound vs. natural sources (e.g., soil uptake) .

Q. What experimental strategies mitigate matrix interference in this compound analysis for complex samples like wine?

- Adjust sample pH to 7.0 to reduce isobaric interference during LC-MS/MS analysis.

- Use molecularly imprinted polymers (MIPs) for selective extraction, achieving >90% recovery in wine matrices .

Q. How can omics approaches elucidate this compound’s role in activating plant defense pathways?

- Transcriptomics : Profile genes in shikimate and acetate pathways post-Fosetyl treatment.

- Metabolomics : Quantify polyphenols (e.g., flavonoids) to confirm biosynthetic pathway activation, as observed in Corne cultivars .

Q. What are the implications of this compound’s regulatory status in organic farming for residue studies?

- Methodological Caution : Use control groups to distinguish this compound-Al applications from incidental phosphonic acid presence (e.g., natural synthesis in perennial crops) .

- Ethical Reporting : Disclose detection limits and conversion factors in publications to avoid misclassification of organic compliance .

Methodological Tables

Table 1: Conversion of Phosphonic Acid to this compound Equivalents

| Phosphonic Acid (mg/kg) | Molecular Weight Ratio (this compound:Phosphonic Acid) | This compound Equivalent (mg/kg) |

|---|---|---|

| 0.1 | 110/82 = 1.34 | 0.13 |

| 0.5 | 1.34 | 0.67 |

| Source: Adapted from harmonization guidelines |

Table 2: Key LC-MS/MS Parameters for this compound Detection

| Parameter | This compound | Phosphonic Acid |

|---|---|---|

| Precursor Ion (m/z) | 109 | 83 |

| Product Ion (m/z) | 63 | 63 |

| Collision Energy (V) | 15 | 20 |

| Source: Analytical protocols for wine matrices |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。